5-Iodonaphthalen-2-ol
Overview
Description
5-Iodonaphthalen-2-ol is an organic compound with the molecular formula C10H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalen-2-ol is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Iodonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include naphthalen-2-ol derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include naphthalen-2-one or naphthalen-2-aldehyde.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Iodonaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: It serves as a precursor for the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Iodonaphthalen-2-ol involves its ability to undergo various chemical transformations due to the presence of the iodine and hydroxyl groups. These functional groups allow it to participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
2-Iodonaphthalene: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Iodonaphthalene: Iodine is substituted at the 1st position, leading to different reactivity and applications.
6-Iodonaphthalen-2-ol: Iodine is substituted at the 6th position, which may affect its chemical properties and reactivity.
Uniqueness
5-Iodonaphthalen-2-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-iodonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEDCNVEFNTPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595527 | |
Record name | 5-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-54-1 | |
Record name | 5-Iodo-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128542-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodonaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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